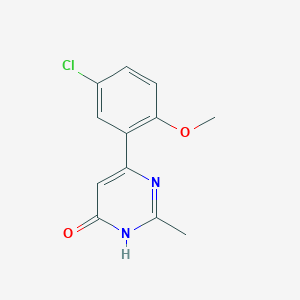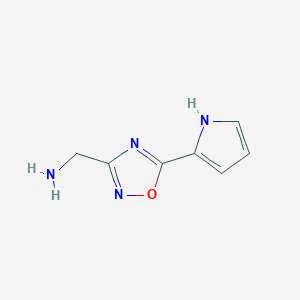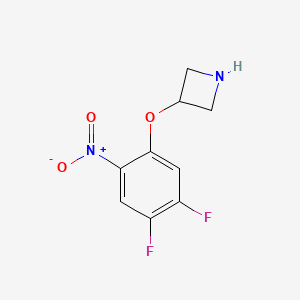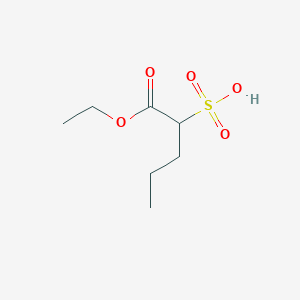
6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol (CFMP) is a synthetic compound derived from pyrimidine and phenyl groups. It has been studied extensively in recent years due to its potential applications in the field of scientific research. CFMP has been found to have a wide range of biochemical and physiological effects, as well as potential applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which include 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol, have been explored for their potential as anticancer agents. These compounds have a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without competitively binding with paclitaxel. They are also effective in overcoming resistance attributed to several multidrug resistance transporter proteins and have shown potential in inhibiting tumor growth in various animal models (Zhang et al., 2007).
Antiviral Activity
A study on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, closely related to the chemical structure , demonstrated antiviral activity against herpes viruses and retroviruses like HIV. These compounds show promise in the field of antiviral drug development due to their significant inhibitory effect on virus replication (Holý et al., 2002).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of pyrimidin-4-ol, such as 6-Methyl-2-butylureidopyrimidone, demonstrate strong dimerization capabilities via hydrogen bonding. This property is valuable in the development of novel materials and molecular recognition processes (Beijer et al., 1998).
Synthesis of 4-Fluoropyrimidines
Research into the efficient synthesis of 2,6-disubstituted 4-fluoropyrimidines from α-CF3 aryl ketones has provided valuable insights. These compounds are important building blocks in medicinal chemistry, highlighting the versatility of pyrimidine derivatives in drug development (Liu et al., 2019).
Anti-Lung Cancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives, which share structural similarities with the chemical , have shown anti-lung cancer activity. This underscores the potential of fluoro-substituted pyrimidines in oncology research (Hammam et al., 2005).
Eigenschaften
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-6-14-9(5-10(16)15-6)11-7(12)3-2-4-8(11)13/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADJQTIBUJLACN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-dimethylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1493685.png)






![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-3-pyridinaminium chloride](/img/structure/B1493695.png)
![2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B1493697.png)



![6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1493704.png)
![4-[[(4-Phenyl-1-piperazinyl)imino]methyl]-1,3-benzenediol](/img/structure/B1493708.png)